1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole, also known as BPB, is a benzimidazole derivative that has been widely used in scientific research. BPB is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole involves its interaction with chloride channels. 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole binds to the extracellular domain of chloride channels and inhibits their activity. This leads to a decrease in the influx of chloride ions into cells, which can have a variety of downstream effects, depending on the specific cell type and physiological context.
Biochemical and Physiological Effects:
1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole has a variety of biochemical and physiological effects, including effects on neurotransmitter release, calcium signaling, and muscle contraction. 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole has been shown to modulate the release of neurotransmitters, such as GABA and glutamate, and to affect calcium signaling in neurons. 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole has also been shown to inhibit muscle contraction, which can have implications for the treatment of disorders such as asthma and hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole in lab experiments is its potency as a chloride channel inhibitor. 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole is a highly effective inhibitor of chloride channels and can be used at relatively low concentrations. However, one limitation of using 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole is its specificity. 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole has been shown to interact with a variety of other ion channels and transporters, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole. One area of interest is the development of more specific inhibitors of chloride channels, which could help to elucidate the specific roles of these channels in physiological processes. Another area of interest is the use of 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole in the treatment of diseases such as asthma and hypertension, which are characterized by abnormal muscle contraction. Finally, there is interest in using 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole as a tool for studying the role of chloride channels in neuronal signaling and synaptic plasticity.
Synthesemethoden
1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole can be synthesized from 2-propyl-1H-benzimidazole and 2-(bromomethyl)-1H-benzimidazole. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The yield of 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole is typically around 70%.
Wissenschaftliche Forschungsanwendungen
1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole has been used in a variety of scientific research applications, including studies on chloride channels, neurotransmitter release, and calcium signaling. 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole has been shown to inhibit the activity of chloride channels, which are involved in a variety of physiological processes, including muscle contraction, neuronal signaling, and fluid secretion. 1-(1H-benzimidazol-2-ylmethyl)-2-propyl-1H-benzimidazole has also been shown to modulate the release of neurotransmitters, such as GABA and glutamate, and to affect calcium signaling in neurons.
Eigenschaften
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-2-propylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-2-7-18-21-15-10-5-6-11-16(15)22(18)12-17-19-13-8-3-4-9-14(13)20-17/h3-6,8-11H,2,7,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLZAMGDWCTDAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzimidazol-2-ylmethyl)-2-propylbenzimidazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.